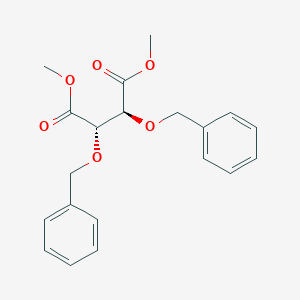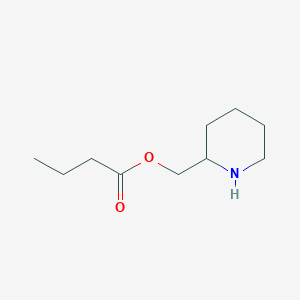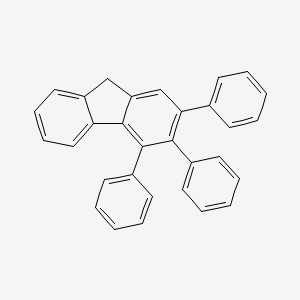
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its two benzyloxy groups attached to a butanedioate backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate typically involves the protection of hydroxyl groups followed by esterification. One common method starts with the protection of the hydroxyl groups using benzyl bromide in the presence of a base such as sodium hydride. The protected intermediate is then subjected to esterification using dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyloxy derivatives.
科学的研究の応用
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
Dimethyl (2S,3R)-2,3-bis(benzyloxy)butanedioate: Differing in stereochemistry, this compound exhibits distinct reactivity and biological activity.
Dimethyl (2R,3R)-2,3-bis(benzyloxy)butanedioate: Another stereoisomer with unique properties and applications.
Dimethyl (2S,3S)-2,3-bis(methoxy)butanedioate: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical behavior.
Uniqueness
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of stereochemically complex molecules and in the study of chiral interactions in biological systems.
特性
CAS番号 |
195874-05-6 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
dimethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate |
InChI |
InChI=1S/C20H22O6/c1-23-19(21)17(25-13-15-9-5-3-6-10-15)18(20(22)24-2)26-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChIキー |
MOJIRNUPCQXAMZ-ROUUACIJSA-N |
異性体SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
正規SMILES |
COC(=O)C(C(C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)

![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
